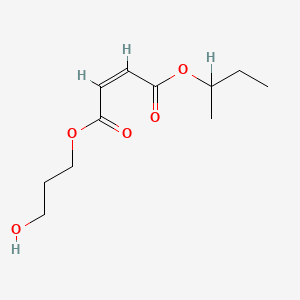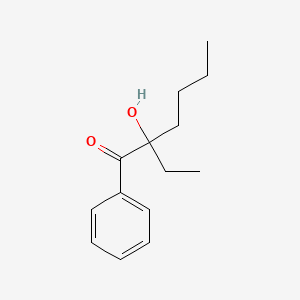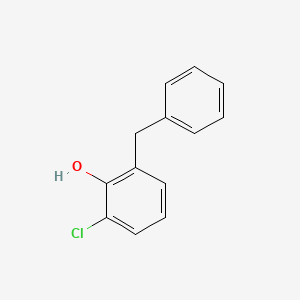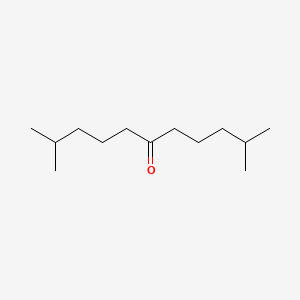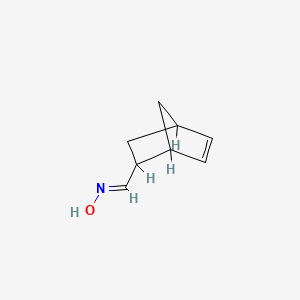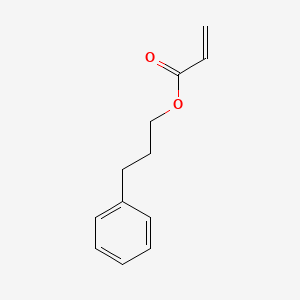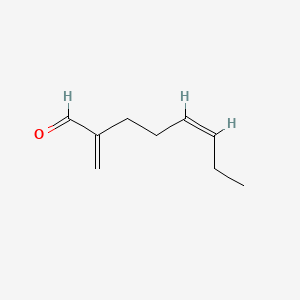
(Z)-2-Methyleneoct-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Methyleneoct-5-enal is an organic compound with the molecular formula C9H14O It is characterized by the presence of a methylene group attached to an octenal chain, which gives it unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyleneoct-5-enal can be achieved through several methods. One common approach involves the aldol condensation of octanal with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Methyleneoct-5-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 typically produces alcohols.
Applications De Recherche Scientifique
(Z)-2-Methyleneoct-5-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (Z)-2-Methyleneoct-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methyleneoct-5-enal: The trans-isomer of the compound, which has different physical and chemical properties.
2-Methyl-2-pentenal: A structurally similar compound with a shorter carbon chain.
2-Octenal: Lacks the methylene group but shares the octenal backbone.
Uniqueness
(Z)-2-Methyleneoct-5-enal is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Propriétés
Numéro CAS |
94088-13-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(Z)-2-methylideneoct-5-enal |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10/h4-5,8H,2-3,6-7H2,1H3/b5-4- |
Clé InChI |
MVRIQXQTGVCWOS-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCC(=C)C=O |
SMILES canonique |
CCC=CCCC(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


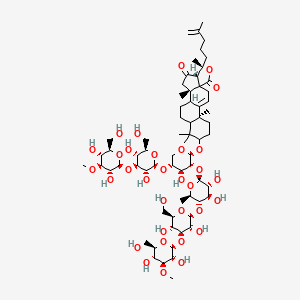
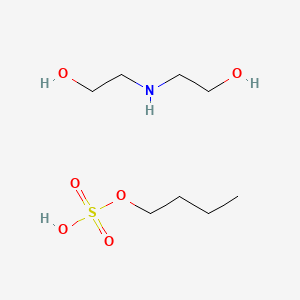

![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
